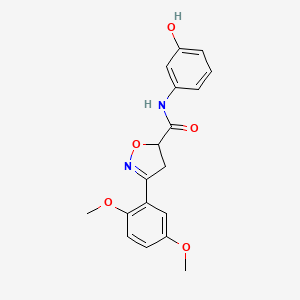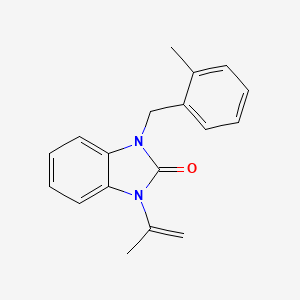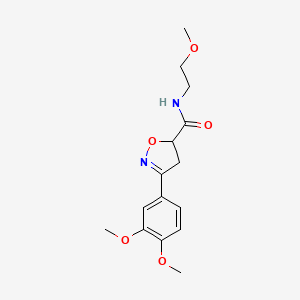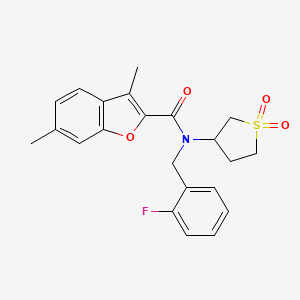![molecular formula C20H19N3O3 B11423365 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11423365.png)
5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-HEHP” , belongs to the class of pyrrolopyrazoles. Its chemical structure features a dihydropyrrolo[3,4-c]pyrazole core with hydroxy and methyl substituents. The compound’s systematic name reflects its substituents and ring fusion pattern. It has garnered interest due to its potential biological activities.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for 5-HEHP. One common approach involves the condensation of 2-hydroxyacetophenone with 4-methylbenzaldehyde, followed by cyclization with hydrazine hydrate. The reaction proceeds under acidic conditions, resulting in the formation of the dihydropyrrolopyrazole ring system.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization of reaction conditions, solvent choice, and catalysts would be necessary for industrial implementation.
Chemical Reactions Analysis
Reactions::
Oxidation: 5-HEHP can undergo oxidation reactions, yielding various products. Oxidizing agents like hydrogen peroxide or peracids may be employed.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Substitution: Substituents on the aromatic rings can be modified via electrophilic aromatic substitution reactions.
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid, or m-chloroperbenzoic acid.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids (e.g., AlCl₃) or strong acids (e.g., sulfuric acid).
Major Products:: The specific products depend on reaction conditions and substituents. Oxidation may yield hydroxylated derivatives, while reduction leads to alcohols.
Scientific Research Applications
Chemistry::
Building Blocks: 5-HEHP serves as a versatile building block for designing novel heterocyclic compounds.
Catalysis: Its functional groups can participate in catalytic reactions.
Antioxidant Properties: Due to its phenolic hydroxyl groups, 5-HEHP may exhibit antioxidant activity.
Anti-inflammatory Potential: Research suggests anti-inflammatory effects, possibly through modulation of signaling pathways.
Drug Development: Investigating its interactions with biological targets could lead to drug discovery.
Dyes and Pigments: The compound’s aromatic system makes it suitable for dye synthesis.
Agrochemicals: Potential use as agrochemical intermediates.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
5-HEHP’s uniqueness lies in its specific substitution pattern and fused pyrrolopyrazole ring system. Similar compounds include other pyrrolopyrazoles, such as 3,4-dihydropyrrolo[3,4-c]pyrazole derivatives.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H19N3O3/c1-12-6-8-13(9-7-12)19-16-17(14-4-2-3-5-15(14)25)21-22-18(16)20(26)23(19)10-11-24/h2-9,19,24-25H,10-11H2,1H3,(H,21,22) |
InChI Key |
DGFRVRNUPBRIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![13-methyl-7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11423293.png)


![2-(4-ethoxyphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11423313.png)
![3-[4-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11423325.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B11423329.png)
![4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11423347.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11423353.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B11423381.png)
![N-(3-(dimethylamino)propyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11423382.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11423384.png)
